
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid
Overview
Description
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is a halogenated phenylacetic acid derivative. Its structure features a phenyl ring substituted with chlorine atoms at positions 2 and 4, a difluoromethoxy group (-OCHF₂) at position 5, and an acetic acid side chain. Halogenation and fluorinated alkoxy groups are known to enhance lipophilicity, metabolic stability, and binding interactions in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid typically involves multiple steps, starting from readily available precursorsThis process often employs metal-based catalysts and specific reagents to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to balance efficiency and cost-effectiveness, making the compound accessible for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs to 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. The inhibition of phosphodiesterase (PDE) enzymes has been highlighted as a potential therapeutic target for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Anticancer Activity
Preliminary studies suggest that this compound may interact with biological targets involved in cancer development. Its ability to modulate pathways related to tumor growth and metastasis positions it as a candidate for further investigation in oncology .
Neuroprotective Effects
The compound's influence on cyclic nucleotide signaling suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By enhancing cAMP levels, it may reduce the expression of inflammatory cytokines associated with neuroinflammation .
Herbicide Development
This compound has been explored for its herbicidal properties. Its chemical structure allows it to act effectively against a variety of weeds, making it a valuable addition to the agricultural sector. Studies have shown that it can selectively inhibit the growth of certain plant species without adversely affecting crops .
Crop Protection
The compound's ability to modulate plant growth pathways makes it a candidate for developing new agrochemicals aimed at enhancing crop resilience against environmental stressors such as drought and disease .
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Anti-inflammatory Effects | Investigated the inhibition of PDE enzymes | Demonstrated significant reduction in inflammatory markers in vitro |
Cancer Research | Examined the interaction with tumor growth pathways | Indicated potential for inhibiting metastasis in specific cancer cell lines |
Agricultural Trials | Tested herbicidal efficacy | Showed effective weed control with minimal impact on crop yield |
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to the desired chemical or biological outcomes. The presence of chlorine and fluorine atoms enhances the compound’s reactivity, allowing it to participate in a wide range of reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on phenylacetic acid derivatives significantly influence their electronic, steric, and solubility properties. Below is a comparative analysis:
*LogP values are experimental or estimated based on substituent contributions.
Key Observations:
- Compared to diclofenac, which uses an aniline group for COX enzyme binding, the target compound lacks hydrogen-bonding donors, which may limit its pharmaceutical efficacy unless optimized .
- The difluoromethoxy group (-OCHF₂) offers greater electronegativity and metabolic stability compared to methoxy (-OCH₃) or hydroxy (-OH) groups .
Binding Affinity and Mechanism
- Diclofenac : Binds to cyclooxygenase (COX) enzymes via its aniline group, inhibiting prostaglandin synthesis .
- Ibuprofen: Non-selective COX inhibitor with hydrophobic isobutyl group enhancing binding to the enzyme’s active site .
- Target Compound : The difluoromethoxy group at position 5 may mimic hydrophobic interactions observed in biphenyl analogs (e.g., PAA5 in ), which showed moderate binding (Kd = 6.9 mM) to the KIX domain . However, the lack of para-substitution (relative to the acetic acid chain) might reduce affinity compared to optimized ligands.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, effects on neurotransmitter levels, and potential applications in drug development.
Chemical Structure and Properties
The compound features a dichloro and difluoromethoxy substituent on a phenylacetic acid backbone, which contributes to its unique chemical properties. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial activity . A study highlighted its effectiveness against various bacterial and fungal strains. The results indicated that derivatives of this compound demonstrated potent bactericidal and fungicidal activities, particularly in modified forms such as those containing oxadiazole rings .
Table 1: Antimicrobial Efficacy of Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
10a | E. coli | 32 µg/mL |
10d | S. aureus | 16 µg/mL |
11g | C. albicans | 8 µg/mL |
Effects on Neurotransmitter Levels
Another significant area of research involves the compound's impact on neurotransmitter levels in the brain. A study administered the compound to animal models and assessed changes in levels of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) across various brain regions during postnatal development. The findings revealed that:
- NE levels increased initially but decreased by postnatal day 25.
- DA levels showed similar fluctuations.
- Serotonin levels were elevated in several brain regions at both early and later stages .
These alterations in neurotransmitter dynamics suggest potential implications for neurodevelopmental processes.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies indicate that the compound may inhibit certain enzyme activities or alter signal transduction pathways, leading to its observed biological effects.
Mechanism | Description |
---|---|
Enzyme Inhibition | Modulation of enzyme activity involved in metabolic pathways. |
Receptor Interaction | Binding affinity to neurotransmitter receptors affecting signaling pathways. |
Case Studies and Research Findings
- Antimicrobial Study : A series of derivatives were synthesized and tested for antimicrobial properties, demonstrating that modifications significantly enhanced their efficacy against target pathogens .
- Neurodevelopmental Impact : Longitudinal studies showed that chronic exposure to the compound during critical developmental windows affected neurotransmitter levels, suggesting caution in its application .
- Potential Drug Development : The compound's unique structure has led to exploration as a potential candidate for new therapeutic agents targeting various diseases, including inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-dichloro-5-(difluoromethoxy)phenylacetic acid, and how do reaction conditions influence yield?
- Methodology: Prioritize stepwise halogenation and fluoromethylation. For example, chlorination at the 2- and 4-positions can be achieved using Cl2 or NaOCl under controlled pH (10–10.2) and reflux conditions. Difluoromethoxy group introduction may require nucleophilic substitution with difluoromethylating agents (e.g., ClCF2O−) in aprotic solvents. Monitor reaction progress via HPLC or GC-MS, and optimize purification using recrystallization or column chromatography .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology: Combine spectroscopic techniques:
- NMR : Use <sup>19</sup>F NMR to confirm difluoromethoxy group integration and <sup>1</sup>H/<sup>13</sup>C NMR for aromatic substitution patterns.
- HRMS : Validate molecular formula (e.g., C9H6Cl2F2O3).
- XRD : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous regiochemical confirmation .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- Methodology: Employ LC-MS/MS with a C18 column and electrospray ionization (ESI). Calibrate using certified reference standards (e.g., from Kanto Reagents). For fluorinated byproducts, use MRM transitions specific to Cl/F-containing fragments .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with reduced environmental persistence?
- Methodology: Perform DFT calculations to predict degradation pathways (e.g., hydrolysis of the difluoromethoxy group). Use software like Gaussian or ORCA to model transition states and compare activation energies. Validate predictions via accelerated stability testing under varying pH and UV conditions .
Q. What experimental strategies resolve contradictions in toxicity data across studies (e.g., species-specific effects)?
- Methodology:
- In vitro assays : Compare cytotoxicity in human (HepG2) and rodent (H4IIE) hepatocytes using standardized protocols (OECD TG 432).
- Metabolomics : Identify species-specific metabolites via UPLC-QTOF-MS.
- Dose-response modeling : Apply Hill equations to reconcile discrepancies in EC50 values .
Q. How can reaction engineering improve scalability while minimizing hazardous intermediates?
- Methodology:
- Flow chemistry : Use microreactors for controlled halogenation to reduce exothermic risks.
- Process intensification : Optimize solvent selection (e.g., switch from ethanol to 2-MeTHF) to enhance difluoromethoxy group stability.
- Lifecycle assessment : Quantize waste generation using E-factor calculations .
Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodology:
- Docking studies : Use AutoDock Vina to model binding to putative targets (e.g., cyclooxygenase-2).
- Kinetic assays : Measure inhibition constants (Ki) via stopped-flow fluorimetry.
- Mutagenesis : Validate binding residues using site-directed mutagenesis in recombinant enzymes .
Q. Methodological Considerations
- Contradiction Analysis : Cross-validate conflicting data (e.g., ecotoxicity vs. mammalian toxicity) using orthogonal assays and meta-analyses of public datasets (e.g., EPA CompTox ).
- Safety Protocols : Adhere to SDS guidelines for handling chlorinated/fluorinated intermediates, including fume hood use and neutralization of acidic byproducts .
- Data Reproducibility : Document reaction parameters (pH, temp, solvent purity) in compliance with FAIR principles. Use open-source platforms like Zenodo for dataset sharing .
Properties
IUPAC Name |
2-[2,4-dichloro-5-(difluoromethoxy)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-5-3-6(11)7(16-9(12)13)1-4(5)2-8(14)15/h1,3,9H,2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBRTUWFXVSMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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